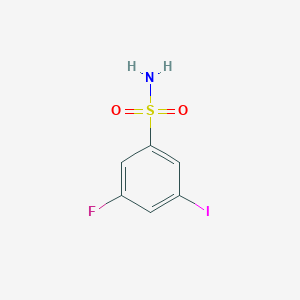

3-Fluoro-5-iodobenzenesulfonamide

Description

Properties

CAS No. |

452341-83-2 |

|---|---|

Molecular Formula |

C6H5FINO2S |

Molecular Weight |

301.08 g/mol |

IUPAC Name |

3-fluoro-5-iodobenzenesulfonamide |

InChI |

InChI=1S/C6H5FINO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) |

InChI Key |

WWTSWJNNHWKDBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)I)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key comparisons include:

(a) Halogenation Patterns

- 3-Fluoro-2-iodobenzenesulfonamide : Differs in iodine position (2 vs. 5), altering steric interactions and electronic effects. The meta-fluoro and para-iodo arrangement in the target compound may enhance resonance stabilization compared to the ortho-substituted analog .

- 3-Chloro-N-phenyl-phthalimide (): Replaces iodine with chlorine and incorporates a phthalimide moiety. fluorine) impacts electronic properties .

(b) Functional Group Variations

- 3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol (): Replaces sulfonamide with a phenol group and adds a methoxy substituent. The phenol’s acidity contrasts with the sulfonamide’s stability, while methoxy groups enhance solubility .

- N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide (): Substitutes sulfonamide with a benzamide group and introduces a cyano substituent.

Physicochemical Properties and Reactivity

- Molecular Weight and Size: The iodine atom significantly increases molecular weight (vs. non-iodinated analogs), affecting diffusion rates and crystallinity.

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, activating the ring for electrophilic substitution at specific positions. The sulfonamide group further stabilizes negative charges, enhancing solubility in polar solvents.

- Stability : Iodine’s polarizability may increase susceptibility to nucleophilic displacement under harsh conditions, contrasting with more stable chloro or fluoro analogs .

Data Table of Comparable Compounds

| Compound Name | Substituents/Functional Groups | Molecular Formula (If Available) | Notable Features |

|---|---|---|---|

| 3-Fluoro-5-iodobenzenesulfonamide | 3-F, 5-I, -SO₂NH₂ | C₆H₅FINO₂S | High molecular weight, dual halogenation |

| 3-Fluoro-2-iodobenzenesulfonamide | 3-F, 2-I, -SO₂NH₂ | C₆H₅FINO₂S | Ortho-iodo substitution |

| 3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol | 3-F, 5-(2-F-3-OCH₃-C₆H₃) phenol | C₁₃H₁₀F₂O₂ | Enhanced solubility via methoxy |

| N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide | 5-F, 2-I, -CONH-(4-F-3-CN-C₆H₃) | C₁₄H₇F₂IN₂O | Cyano group for dipole interactions |

| 3-Chloro-N-phenyl-phthalimide | 3-Cl, phthalimide ring | C₁₄H₈ClNO₂ | Non-sulfonamide, chlorine substitution |

Q & A

Q. What are common synthetic routes for preparing 3-Fluoro-5-iodobenzenesulfonamide?

- Methodological Answer : A typical synthesis involves halogenation and sulfonylation steps. Start with a fluorobenzene derivative, introduce iodine via electrophilic aromatic substitution (using I₂ with HNO₃/H₂SO₄ as a catalyst). Subsequent sulfonation can be achieved using chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by reaction with ammonia or amines to yield the sulfonamide . Key parameters include temperature control (<10°C during sulfonation to avoid side reactions) and inert atmosphere to prevent oxidation of iodine. Purification often involves recrystallization from ethanol/water mixtures .

Q. How can researchers purify and characterize this compound?

- Methodological Answer : Purification is typically performed via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization. Characterization requires:

- NMR : ¹⁹F NMR to confirm fluorine position (δ ~ -110 ppm for meta-fluorine), ¹H NMR for aromatic protons (splitting patterns indicate substituent positions).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 329.9 (calculated for C₆H₄FINO₂S).

- Elemental Analysis : Confirm %C, H, N within ±0.3% of theoretical values .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Methodological Answer : The compound is moderately polar due to the sulfonamide and halogen groups. Recommended solvents:

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Stability tests indicate:

- Short-term : Stable at 25°C in dark, dry environments for 6 months (TLC purity >95%).

- Long-term : Store at -20°C under argon; avoid repeated freeze-thaw cycles to prevent decomposition.

- Light sensitivity : Degrades upon UV exposure (λ <400 nm), forming iodinated byproducts; use amber vials .

Q. What is the role of this compound in medicinal chemistry research?

- Methodological Answer : The sulfonamide group enables hydrogen bonding with biological targets (e.g., enzymes, receptors), while iodine and fluorine enhance lipophilicity and metabolic stability. It serves as:

- A pharmacophore in protease inhibitors (e.g., carbonic anhydrase).

- A radiolabeling precursor (¹²⁵I/¹³¹I) for tracking drug distribution .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Methodological Answer : To achieve regioselectivity in further substitutions (e.g., Suzuki coupling):

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer : Contradictions may arise from:

Q. What strategies improve yield in nucleophilic aromatic substitution reactions involving this compound?

- Methodological Answer : Enhance reactivity by:

- Activating the aryl fluoride with Cu(I) catalysts (e.g., CuBr) in DMF at 120°C.

- Using bulky bases (e.g., DBU) to deprotonate the sulfonamide, increasing electron withdrawal from the ring.

- Microwave-assisted synthesis (150°C, 20 min) to accelerate kinetics .

Q. How can researchers design biological assays to study the bioactivity of this compound derivatives?

- Methodological Answer : Assay design considerations:

- Target selection : Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) using fluorescence-based inhibition assays.

- Cellular uptake : Use radiolabeled (¹²⁵I) derivatives with gamma counting for quantification.

- Toxicity : Evaluate IC₅₀ in HEK293 cells via MTT assay, comparing halogenated vs. non-halogenated analogs .

Q. What computational methods aid in predicting the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

Combine: - DFT calculations (B3LYP/6-311+G*) to map electrostatic potentials and identify reactive sites.

- Molecular docking (AutoDock Vina) to simulate binding with target proteins (e.g., PDB: 3KP3 for carbonic anhydrase).

- QSAR models : Use Hammett constants (σ) for fluorine/iodine to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.